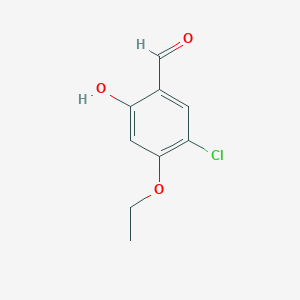
1-(10H-Phenothiazin-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10H-Phenothiazin-3-yl)butan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a butanone side chain, making it a subject of interest for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(10H-Phenothiazin-3-yl)butan-1-one can be synthesized through acylation reactions. One common method involves the reaction of phenothiazine with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to optimize production efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(10H-Phenothiazin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Applications De Recherche Scientifique
1-(10H-Phenothiazin-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(10H-Phenothiazin-3-yl)butan-1-one involves its interaction with various molecular targets. In medicinal applications, phenothiazine derivatives are known to act on dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for applications in organic electronics and photovoltaics .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, widely used in medicinal chemistry.
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antiemetic and antihistamine.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness: 1-(10H-Phenothiazin-3-yl)butan-1-one stands out due to its unique butanone side chain, which imparts distinct chemical and pharmacological properties.
Propriétés
Formule moléculaire |
C16H15NOS |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-(10H-phenothiazin-3-yl)butan-1-one |
InChI |
InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-13-16(10-11)19-15-7-4-3-6-12(15)17-13/h3-4,6-10,17H,2,5H2,1H3 |
Clé InChI |
MFNUEQZGBHCWKV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


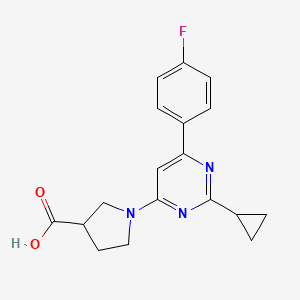
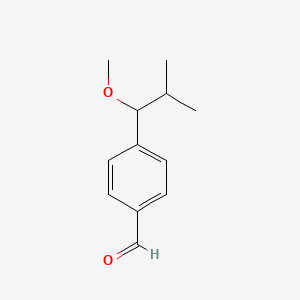
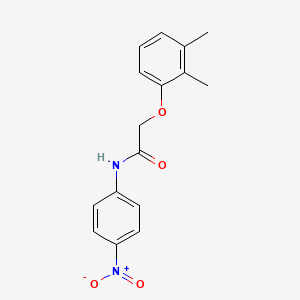
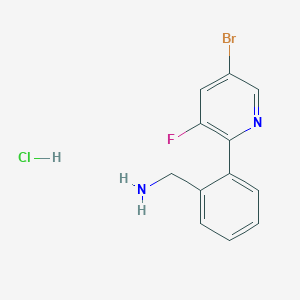
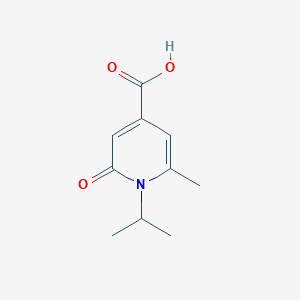
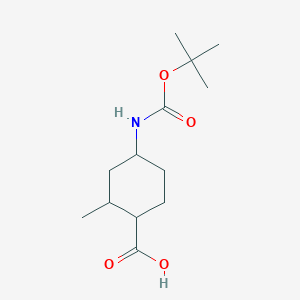
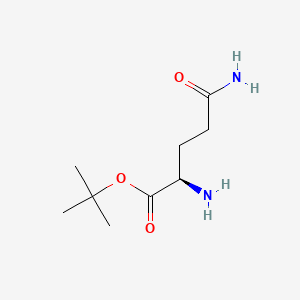
![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)
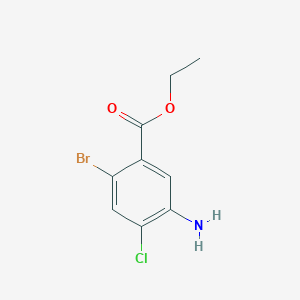

![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12997177.png)
![tert-Butyl (R)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12997185.png)

